molecular formula C15H9BrClNO5 B3529887 2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate

2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate

Cat. No.: B3529887
M. Wt: 398.59 g/mol
InChI Key: JFFFDQOPFQRJEG-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a chlorophenyl group, a bromo-nitrobenzoate moiety, and an oxoethyl linkage

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 4-bromo-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO5/c16-11-6-5-9(7-13(11)18(21)22)15(20)23-8-14(19)10-3-1-2-4-12(10)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFFDQOPFQRJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination of 3-nitrobenzoic acid: This step involves the bromination of 3-nitrobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-nitrobenzoic acid.

    Esterification: The 4-bromo-3-nitrobenzoic acid is then esterified with 2-(2-chlorophenyl)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: 2-(2-chlorophenyl)-2-oxoethyl 4-amino-3-nitrobenzoate.

    Hydrolysis: 4-bromo-3-nitrobenzoic acid and 2-(2-chlorophenyl)-2-oxoethanol.

Scientific Research Applications

2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromo groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    2-(2-chlorophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro and a bromo group on the benzene ring allows for diverse chemical modifications and applications in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate
Reactant of Route 2
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2-(2-chlorophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate

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